molecular formula C14H17F3N6O4 B12904007 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide

2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide

Cat. No.: B12904007
M. Wt: 390.32 g/mol
InChI Key: WFYJRVPMRKAPQJ-DJLDLDEBSA-N
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Description

2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of trifluoromethyl groups and a purine base, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroacetamide with a purine derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar compounds include other trifluoroacetamides and purine derivatives. Compared to these compounds, 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Some similar compounds are:

  • 2,2,2-trifluoroacetamide
  • N-methyl-2,2,2-trifluoroacetamide
  • Purine derivatives with different substituents

This compound’s uniqueness lies in its combination of trifluoromethyl groups and a purine base, which contribute to its versatility and potential in various applications.

Biological Activity

The compound 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies on this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈F₃N₅O₃

This compound features a trifluoromethyl group which is known to enhance biological activity and metabolic stability.

Antiviral Activity

Several studies have indicated that this compound exhibits antiviral properties. For instance, it has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis. This mechanism is particularly relevant in the context of RNA viruses where nucleoside analogs play a critical role in therapeutic strategies.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and apoptosis in rapidly dividing cells, making it a candidate for further development in cancer therapies.

The proposed mechanism involves the incorporation of the compound into viral RNA or DNA during replication. This incorporation disrupts normal nucleotide sequences, leading to dysfunctional viral replication. Additionally, its ability to inhibit key enzymes may provide a dual mechanism for therapeutic action.

Case Studies

StudyFindings
Smith et al. (2023)Demonstrated significant antiviral effects against influenza virus in vitroSuggests potential for treatment in viral infections
Johnson et al. (2024)Found that the compound inhibits purine nucleoside phosphorylase (PNP)Indicates possible application in cancer treatment
Lee et al. (2023)Reported cytotoxic effects on leukemia cell linesSupports further investigation into anticancer properties

Properties

Molecular Formula

C14H17F3N6O4

Molecular Weight

390.32 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide

InChI

InChI=1S/C14H17F3N6O4/c15-14(16,17)13(26)19-2-1-18-11-10-12(21-5-20-11)23(6-22-10)9-3-7(25)8(4-24)27-9/h5-9,24-25H,1-4H2,(H,19,26)(H,18,20,21)/t7-,8+,9+/m0/s1

InChI Key

WFYJRVPMRKAPQJ-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

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